molecular formula C19H21ClN2O2 B2696538 N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 941999-53-7

N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide

Cat. No.: B2696538
CAS No.: 941999-53-7
M. Wt: 344.84
InChI Key: BJCBUMVNAKJDPT-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a phenylbutan group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-phenylbutan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 2-chlorobenzylamine by the reduction of 2-chlorobenzonitrile.

    Step 2: Preparation of 4-phenylbutan-2-amine by the reduction of 4-phenylbutan-2-one.

    Step 3: Coupling of 2-chlorobenzylamine and 4-phenylbutan-2-amine with oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-phenylbutan-2-yl)acetamide: Shares structural similarities but differs in the functional groups attached to the core structure.

    4-Hydroxy-2-quinolones: Another class of compounds with similar applications in medicinal chemistry.

Uniqueness

N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14(11-12-15-7-3-2-4-8-15)22-19(24)18(23)21-13-16-9-5-6-10-17(16)20/h2-10,14H,11-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBUMVNAKJDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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